molecular formula C16H15N3O3 B5570822 N-(4-CARBAMOYLPHENYL)-4-ACETAMIDOBENZAMIDE

N-(4-CARBAMOYLPHENYL)-4-ACETAMIDOBENZAMIDE

Cat. No.: B5570822
M. Wt: 297.31 g/mol
InChI Key: VWKKZENHLKXDCH-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-4-acetamidobenzamide is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of both carbamoyl and acetamido functional groups attached to a benzamide core, making it a versatile molecule for chemical synthesis and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Carbamoylphenyl)-4-acetamidobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Catalytic reduction is a key reaction in its synthesis, converting nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

N-(4-Carbamoylphenyl)-4-acetamidobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-acetamidobenzamide involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Carbamoylphenyl)-4-nitrobenzamide
  • 4-Aminobenzoylbenzamide
  • Para-aminobenzoic acid derivatives

Uniqueness

N-(4-Carbamoylphenyl)-4-acetamidobenzamide stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications .

Properties

IUPAC Name

4-[(4-acetamidobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10(20)18-13-8-4-12(5-9-13)16(22)19-14-6-2-11(3-7-14)15(17)21/h2-9H,1H3,(H2,17,21)(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKKZENHLKXDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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